3-(1,3-Thiazol-5-yl)prop-2-ynoic acid
CAS No.:
Cat. No.: VC17675738
Molecular Formula: C6H3NO2S
Molecular Weight: 153.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H3NO2S |
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Molecular Weight | 153.16 g/mol |
IUPAC Name | 3-(1,3-thiazol-5-yl)prop-2-ynoic acid |
Standard InChI | InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |
Standard InChI Key | ACTMKAIZWRRTNE-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC=N1)C#CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound consists of a 1,3-thiazole ring (a five-membered aromatic ring containing nitrogen and sulfur atoms) substituted at the 5-position with a propiolic acid group (HC≡C−COOH). The molecular formula is C₆H₃NO₂S, with a molecular weight of 153.16 g/mol. The triple bond in the propiolic acid moiety creates a linear geometry, while the thiazole ring contributes planar aromaticity .
Key Structural Features:
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Thiazole Ring: Enhances π-π stacking interactions and hydrogen-bonding capabilities due to its electronegative nitrogen and sulfur atoms.
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Propiolic Acid Group: The α,β-acetylenic carboxylic acid group acts as a strong electron-withdrawing group, increasing acidity (pKa ≈ 1.5–2.5) .
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Conjugation: The extended π-system between the thiazole and triple bond enables charge delocalization, influencing spectroscopic properties and reactivity .
Spectroscopic Data
While experimental data for this specific compound are unavailable, analogous structures suggest:
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IR Spectroscopy: Strong absorption bands at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .
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NMR:
Synthesis and Chemical Reactivity
Synthetic Routes
The compound can be synthesized via Sonogashira coupling between a thiazolyl halide and a propiolic acid derivative:
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Thiazole Precursor: 5-Bromo-1,3-thiazole is prepared via Hantzsch thiazole synthesis (reaction of thioamide with α-haloketone).
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Coupling Reaction:
Yields typically range from 50% to 70% under optimized conditions .
Reactivity Profile
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Acid-Base Behavior: The propiolic acid group readily deprotonates (pKa ~2), forming a conjugate base stabilized by resonance .
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Click Chemistry: The triple bond participates in Huisgen cycloaddition with azides to form 1,2,3-triazoles .
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Nucleophilic Attack: The β-carbon of the propiolic acid acts as a Michael acceptor, reacting with thiols or amines.
Physicochemical Properties
Future Research Directions
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